![molecular formula C16H11ClN4O3 B2888722 7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105232-38-9](/img/structure/B2888722.png)
7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description
7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C16H11ClN4O3 and its molecular weight is 342.74. The purity is usually 95%.
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Biological Activity
The compound 7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic molecule that belongs to the class of oxadiazole derivatives. Its structure combines a benzo[b][1,4]oxazine core with a pyridinyl and oxadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Structural Overview
The molecular formula of the compound is C15H12ClN5O2. The presence of chlorine and nitrogen heteroatoms in its structure contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The incorporation of the oxadiazole ring into the structure of the compound enhances its ability to interact with biological targets involved in cancer progression.
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Mechanism of Action :
- The compound has been shown to inhibit key enzymes such as telomerase , thymidylate synthase , and histone deacetylases (HDAC) , which are crucial for cancer cell proliferation and survival .
- Molecular docking studies suggest that the compound binds effectively to these targets, disrupting their normal function and leading to apoptosis in cancer cells.
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Case Studies :
- In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .
- The compound's efficacy was compared with established chemotherapeutic agents, showing promising results in terms of lower IC50 values.
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored.
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Activity Spectrum :
- The compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was effective against Escherichia coli and Staphylococcus aureus.
- The minimal inhibitory concentrations (MICs) were determined to be in the range of 10–20 µg/mL for these bacterial strains .
- Mechanism :
Anti-inflammatory Activity
The anti-inflammatory properties of similar oxadiazole compounds suggest potential applications for this derivative.
- Inhibition of Inflammatory Mediators :
Data Summary
Properties
IUPAC Name |
7-chloro-4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3/c17-11-1-2-12-13(7-11)23-9-15(22)21(12)8-14-19-16(20-24-14)10-3-5-18-6-4-10/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLKFEHGWZYQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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